molecular formula C7H15O2PSi B14342523 1-[(Trimethylsilyl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one CAS No. 105553-79-5

1-[(Trimethylsilyl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one

Cat. No.: B14342523
CAS No.: 105553-79-5
M. Wt: 190.25 g/mol
InChI Key: QZEJGWOEUFOQKP-UHFFFAOYSA-N
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Description

1-[(Trimethylsilyl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one is a unique organophosphorus compound characterized by the presence of a trimethylsilyl group attached to a phosphol-1-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Trimethylsilyl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one typically involves the reaction of a phosphol-1-one precursor with a trimethylsilylating agent. Common reagents used in this process include trimethylsilyl chloride and bis(trimethylsilyl)acetamide. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[(Trimethylsilyl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonate derivatives.

    Reduction: Reduction reactions can yield phosphine oxides.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like halides and nucleophiles can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various phosphonate and phosphine oxide derivatives, which have applications in different chemical processes .

Scientific Research Applications

1-[(Trimethylsilyl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 1-[(Trimethylsilyl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, facilitating selective reactions in complex molecules. The phosphol-1-one ring can participate in various chemical transformations, contributing to the compound’s versatility .

Comparison with Similar Compounds

    Trimethylsilyl chloride: Used as a trimethylsilylating agent.

    Bis(trimethylsilyl)acetamide: Another common trimethylsilylating reagent.

    Phosphol-1-one derivatives: Compounds with similar phosphorus-containing rings.

Uniqueness: 1-[(Trimethylsilyl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one is unique due to the combination of the trimethylsilyl group and the phosphol-1-one ring, which imparts distinctive chemical properties and reactivity. This combination makes it particularly useful in specialized chemical syntheses and industrial applications .

Properties

IUPAC Name

trimethyl-[(1-oxo-2,5-dihydro-1λ5-phosphol-1-yl)oxy]silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15O2PSi/c1-11(2,3)9-10(8)6-4-5-7-10/h4-5H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEJGWOEUFOQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OP1(=O)CC=CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15O2PSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60543625
Record name 1-[(Trimethylsilyl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105553-79-5
Record name 1-[(Trimethylsilyl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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